

Dissolving (Rac)-AZD 6482 for Preclinical Research: Application Notes and Protocols

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Compound of Interest

Compound Name: (Rac)-AZD 6482

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This document provides detailed application notes and protocols for the dissolution of **(Rac)-AZD 6482**, a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3K β), for use in preclinical research. Adherence to these guidelines is crucial for ensuring the compound's stability, bioavailability, and the reproducibility of experimental results.

Compound Information

(Rac)-AZD 6482 (also known as KIN-193) is the racemic mixture of AZD 6482. It functions as a highly selective inhibitor of the p110 β isoform of PI3K, demonstrating significantly lower activity against other Class I PI3K isoforms.^[1] This selectivity makes it a valuable tool for investigating the specific roles of PI3K β in various cellular processes, including cell growth, proliferation, and survival. Its involvement in the PI3K/AKT signaling pathway has made it a subject of interest in cancer research and for its antithrombotic activities.^{[1][2][3]}

Solubility Data

(Rac)-AZD 6482 is a hydrophobic compound with limited solubility in aqueous solutions. The solubility of **(Rac)-AZD 6482** in common laboratory solvents is summarized in the table below. It is crucial to use high-purity, anhydrous solvents to achieve the optimal dissolution and stability of the compound.

Solvent	Concentration (mg/mL)	Molar Equivalent (mM)	Notes
Dimethyl Sulfoxide (DMSO)	82	200.75	Use of ultrasonic agitation may be required. Hygroscopic DMSO can negatively impact solubility; use freshly opened solvent.
Ethanol	10	24.48	
Water	Insoluble	Insoluble	
1 eq. HCl	-	10	

Experimental Protocols

Preparation of Stock Solutions for In Vitro Experiments

For most cell-based assays, a high-concentration stock solution in DMSO is recommended. This allows for minimal solvent concentration in the final culture medium, reducing the risk of solvent-induced cytotoxicity.

Materials:

- **(Rac)-AZD 6482** powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath

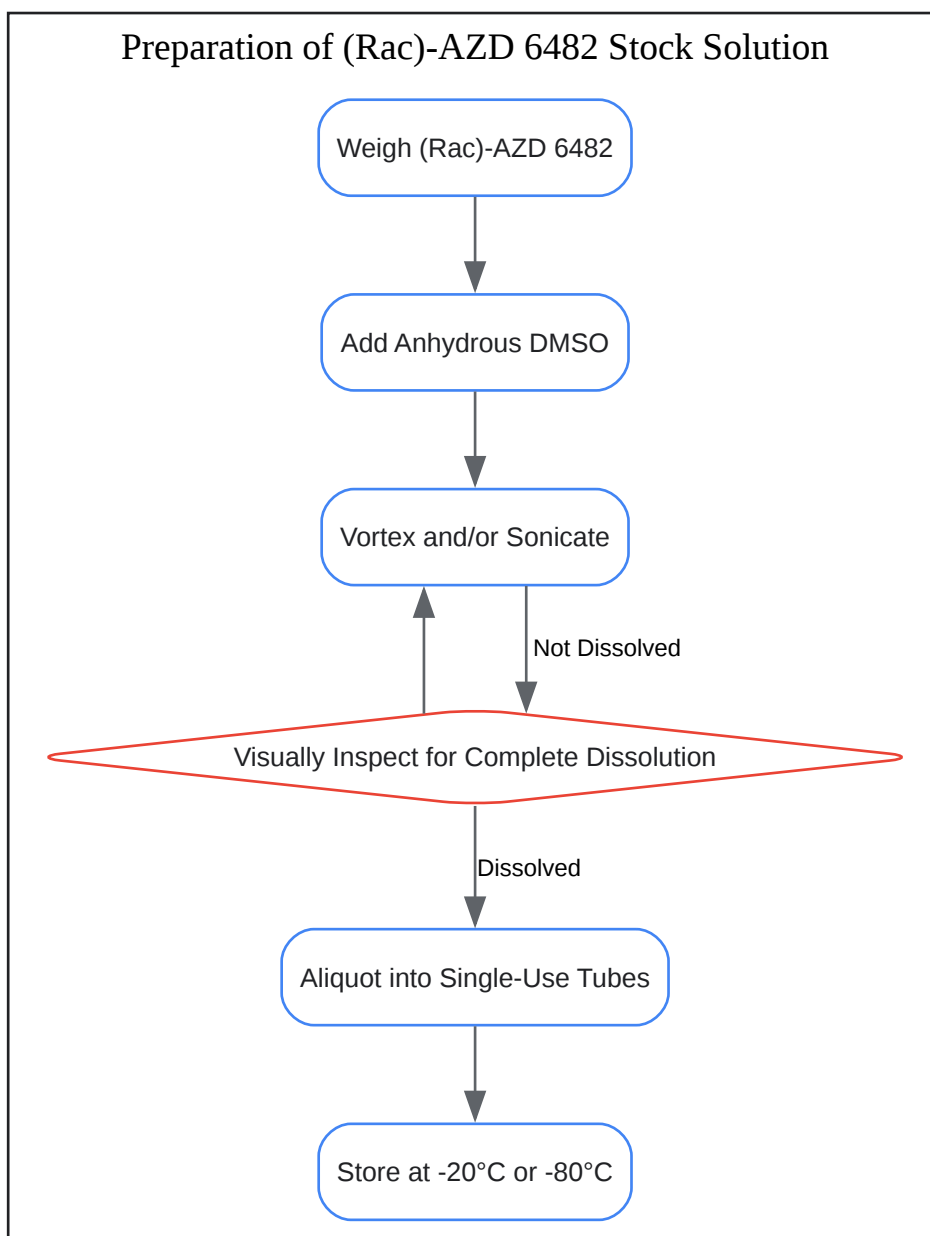
Protocol:

- **Weighing:** Accurately weigh the desired amount of **(Rac)-AZD 6482** powder in a sterile microcentrifuge tube. Perform this step in a chemical fume hood.
- **Solvent Addition:** Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM). A table for preparing common stock concentrations is provided below.
- **Dissolution:** Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also aid in dissolution.
- **Sterilization:** While the high concentration of DMSO is generally self-sterilizing, for sensitive applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Stock Solution Preparation Table (for 1 mg, 5 mg, and 10 mg of **(Rac)-AZD 6482**):

Desired Concentration	Volume for 1 mg	Volume for 5 mg	Volume for 10 mg
1 mM	2.4483 mL	12.2414 mL	24.4828 mL
5 mM	0.4897 mL	2.4483 mL	4.8966 mL
10 mM	0.2448 mL	1.2241 mL	2.4483 mL
50 mM	0.0490 mL	0.2448 mL	0.4897 mL

Workflow for Preparing In Vitro Stock Solutions:



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Caption: Workflow for preparing **(Rac)-AZD 6482** stock solutions for in vitro use.

Preparation of Working Solutions for Cell-Based Assays

Protocol:

- Thawing: Thaw a single aliquot of the **(Rac)-AZD 6482** stock solution at room temperature.

- **Dilution:** Serially dilute the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform dilutions immediately before use.
- **Final DMSO Concentration:** Ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions (including vehicle controls) and is below a cytotoxic level (typically $\leq 0.5\%$).

Preparation of Formulations for In Vivo Experiments

Due to its poor aqueous solubility, a specific formulation is required for the administration of **(Rac)-AZD 6482** in animal models. The following protocol describes the preparation of a vehicle suitable for intraperitoneal (IP) injection.

Materials:

- **(Rac)-AZD 6482** stock solution in DMSO (e.g., 25 mg/mL)
- PEG300 (Polyethylene glycol 300)
- Tween-80
- Sterile Saline (0.9% NaCl)

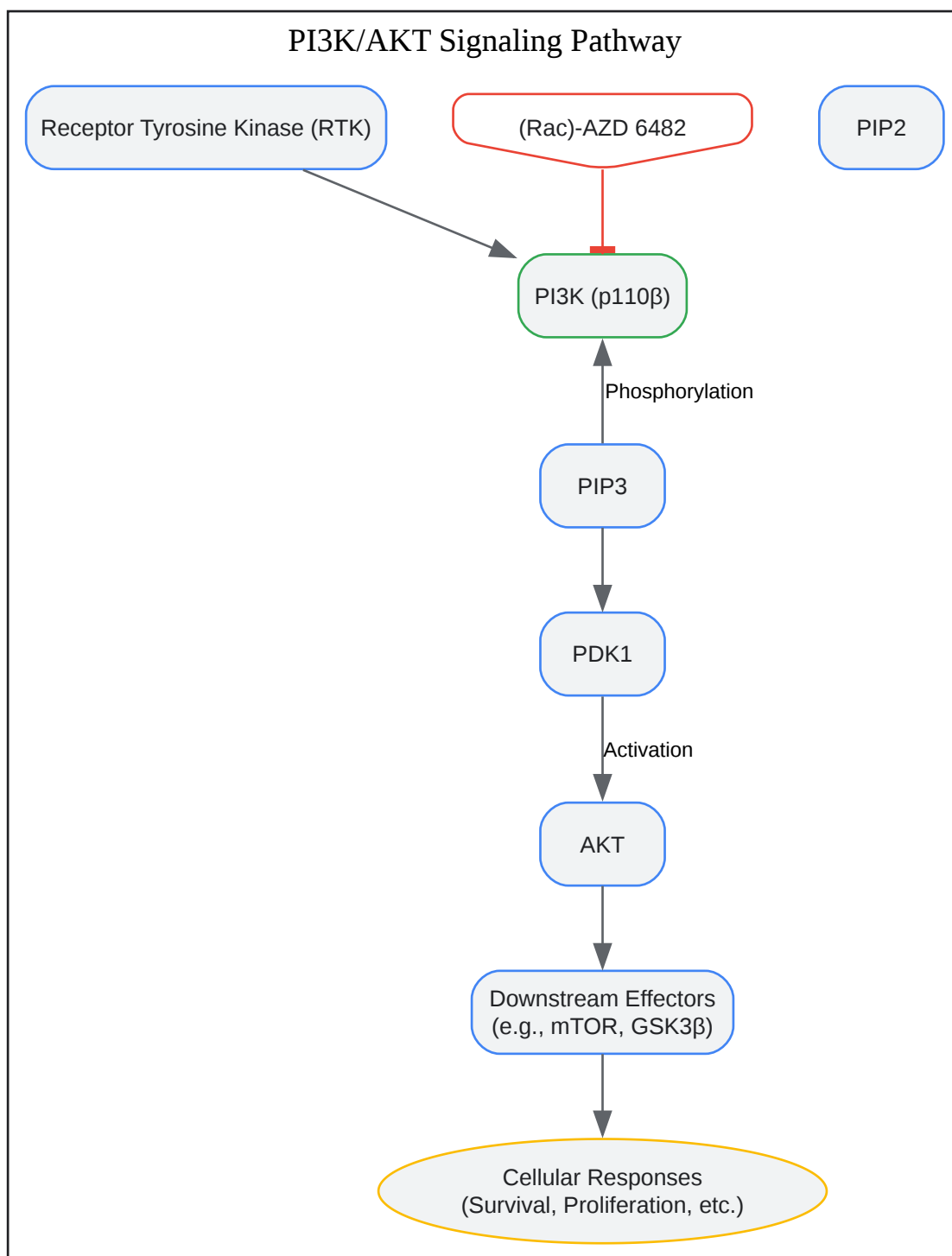
Protocol for a 1 mL Formulation:

- **Initial Mixture:** In a sterile tube, add 100 μL of a 25 mg/mL **(Rac)-AZD 6482** stock solution in DMSO to 400 μL of PEG300.
- **Homogenization:** Mix the solution thoroughly until it is clear and homogenous.
- **Addition of Surfactant:** Add 50 μL of Tween-80 and mix again until the solution is uniform.
- **Final Dilution:** Add 450 μL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.
- **Administration:** This formulation should be prepared fresh on the day of use. Before administration, visually inspect the solution for any precipitation.

Signaling Pathway

(Rac)-AZD 6482 selectively inhibits the p110 β subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to the decreased activation of downstream effectors, most notably the serine/threonine kinase AKT, which is a central regulator of cell survival, proliferation, and metabolism.

PI3K/AKT Signaling Pathway Inhibition by **(Rac)-AZD 6482**:



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Caption: Inhibition of the PI3K/AKT pathway by **(Rac)-AZD 6482**.

Safety Precautions

(Rac)-AZD 6482 is a bioactive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All weighing and initial dissolution steps should be performed in a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety information. This product is intended for research use only and is not for human or veterinary use.

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